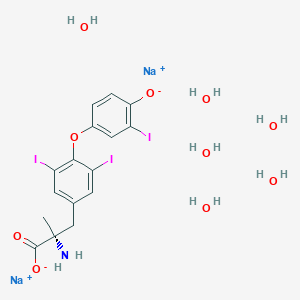
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-alpha-methyl-D-tyrosine disodium hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a phenoxy group, making it a subject of interest in chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes iodination reactions to introduce iodine atoms into the molecular structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the iodine atoms or other functional groups within the molecule.
Substitution: The phenoxy group and iodine atoms can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as pH, temperature, and solvent choice, are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate involves its interaction with specific molecular targets. The iodine atoms and phenoxy group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-L-tyrosine: A similar compound with two iodine atoms and a tyrosine backbone.
3-Iodo-4-oxidophenoxyphenyl derivatives: Compounds with similar phenoxy groups and iodine atoms.
Uniqueness
Disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate is unique due to its specific arrangement of iodine atoms and the presence of both amino and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
22189-29-3 |
|---|---|
Molecular Formula |
C16H24I3NNa2O10 |
Molecular Weight |
817.05 g/mol |
IUPAC Name |
disodium;(2R)-2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate;hexahydrate |
InChI |
InChI=1S/C16H14I3NO4.2Na.6H2O/c1-16(20,15(22)23)7-8-4-11(18)14(12(19)5-8)24-9-2-3-13(21)10(17)6-9;;;;;;;;/h2-6,21H,7,20H2,1H3,(H,22,23);;;6*1H2/q;2*+1;;;;;;/p-2/t16-;;;;;;;;/m1......../s1 |
InChI Key |
QNCPRZLREALVBE-GVORHBCJSA-L |
Isomeric SMILES |
C[C@@](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)[O-])I)I)(C(=O)[O-])N.O.O.O.O.O.O.[Na+].[Na+] |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)[O-])I)I)(C(=O)[O-])N.O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















